A Technical Guide to the Crystal Structure and Stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
A Technical Guide to the Crystal Structure and Stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (C₆H₁₄ClNO, MW: 151.63)[1]. As a chiral building block, the precise three-dimensional arrangement of its constituent atoms is paramount for its application in the stereoselective synthesis of pharmacologically active molecules. This document elucidates the absolute configuration of the two stereogenic centers, details the methodologies for its structural determination, and offers insights into the causality behind the experimental choices. The guide is intended to serve as a key resource for researchers in medicinal chemistry and materials science, providing both foundational knowledge and practical protocols for the characterization of this and similar chiral compounds.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity, making the synthesis and characterization of enantiomerically pure pyrrolidine derivatives a key focus in drug discovery. [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a valuable chiral synthon, possessing two defined stereocenters that offer a rigid framework for the construction of more complex molecules. Its utility is underscored by the prevalence of substituted pyrrolidines in a wide range of therapeutic areas, including antiviral and neuroactive agents[2].
The hydrochloride salt form enhances the compound's stability and crystallinity, making it amenable to detailed structural analysis by single-crystal X-ray diffraction, the most definitive method for determining the three-dimensional structure of molecules at atomic resolution[3][4].
Stereochemistry: Defining the Molecular Architecture
The nomenclature [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride precisely defines the absolute configuration at its two chiral centers, located at the C2 and C5 positions of the pyrrolidine ring.
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C2 Position: The hydroxymethyl group (-CH₂OH) is attached to this carbon.
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C5 Position: The methyl group (-CH₃) is attached to this carbon.
The (2R,5R) designation indicates a trans relationship between the methyl and hydroxymethyl substituents relative to the pyrrolidine ring. This means they are situated on opposite faces of the ring, a crucial feature influencing the molecule's overall shape and how it interacts with other chiral molecules, such as biological receptors or catalysts.
The definitive assignment of absolute configuration for a molecule like this is most reliably achieved through single-crystal X-ray crystallography[5]. This technique not only confirms the connectivity of atoms but also provides their precise spatial coordinates, allowing for the unambiguous determination of the R/S configuration at each stereocenter.
Crystal Structure Determination: An In-Depth Workflow
The elucidation of the crystal structure of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a multi-step process that bridges the gap between a chemical entity and its precise three-dimensional form.
The Causality of Crystallization
The primary bottleneck in X-ray crystallography is often obtaining a high-quality single crystal suitable for diffraction[3]. For a small, flexible molecule like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, forming the hydrochloride salt is a strategic choice. The ionic character introduced by the salt formation increases the lattice energy of the crystalline state, promoting the ordered packing necessary for diffraction and often leading to more robust crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
The following protocol outlines the standard workflow for the structural determination of a small organic molecule hydrochloride salt.
Step 1: Crystal Growth and Selection
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Objective: To obtain a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
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Methodology: Slow evaporation of a saturated solution is a common and effective technique.
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Dissolve [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and a less polar co-solvent like diethyl ether). The choice of solvent is critical; it must be one in which the compound is soluble but will slowly become supersaturated as the solvent evaporates.
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Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.
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Once crystals form, select a well-formed, transparent crystal under a microscope and mount it on a goniometer head.
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Step 2: Data Collection
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Objective: To measure the angles and intensities of the X-rays diffracted by the crystal.
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Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is standard[6]. For light-atom chiral organic compounds, a Copper (Cu) X-ray source is often preferred as it can provide better data for absolute structure determination[6].
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Methodology:
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The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
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The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
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Step 3: Structure Solution and Refinement
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Objective: To process the diffraction data and generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.
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Methodology:
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The collected data is processed to determine the unit cell dimensions and the intensities of each diffraction spot.
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The "phase problem" is solved using direct methods, which are computational algorithms that are highly effective for small molecules[4]. This step generates an initial electron density map.
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An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
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Key Crystallographic Data
The final output of a crystallographic analysis is a set of data that precisely describes the crystal and molecular structure. For [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, the expected key parameters are summarized in the table below.
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₆H₁₄ClNO | Confirms the chemical composition. |
| Molecular Weight | 151.63 g/mol | Basic molecular property. |
| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell. For a chiral, enantiopure compound, this must be a chiral space group. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Flack Parameter | A value close to 0 | This parameter is critical for confirming the absolute configuration. A value near 0 for the given (2R,5R) configuration confirms the assignment is correct. |
Spectroscopic Corroboration: NMR in Stereochemical Analysis
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and stereochemistry in solution[7].
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly informative about the relative stereochemistry of the substituents[8]. In the trans isomer, the spatial relationships between protons will give rise to a unique set of coupling constants compared to the cis isomer.
Advanced NMR Techniques for Absolute Configuration
While standard NMR confirms relative stereochemistry, assigning the absolute configuration in solution requires the use of chiral auxiliaries[9].
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Chiral Derivatizing Agents (CDAs): The alcohol group of the molecule can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form two diastereomeric esters[9]. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.
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Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.
Visualizing the Structure and Workflow
To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The structural and stereochemical integrity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is fundamental to its role as a chiral building block in modern drug development. This guide has detailed the key structural features of the molecule, emphasizing the trans configuration of its substituents. A comprehensive, step-by-step workflow for its definitive structural elucidation via single-crystal X-ray diffraction has been provided, explaining the rationale behind key experimental procedures. Complemented by spectroscopic techniques like NMR, these analytical methods provide a robust framework for the characterization of this and other vital chiral synthons, ensuring the stereochemical purity required for the synthesis of next-generation therapeutics.
References
-
Wenzel, T. J., & Chisholm, C. D. (2011). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 50(44), 10338-10341. Available from: [Link]
- Pu, Y., & Sulpizio, T. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
-
Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis (pp. 231-269). Wiley-VCH. Available from: [Link]
-
Wang, Y., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters, 25(20), 3634–3639. Available from: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Available from: [Link]
-
Cheméo. [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride. Available from: [Link]
-
Seco, J. M., et al. (2006). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Organic Letters, 8(20), 4433–4436. Available from: [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 598(7881), 455–460. Available from: [Link]
-
PubChem. ((2R,5S)-5-((benzylamino)methyl)-1-methylpyrrolidin-2-yl)methanol. Available from: [Link]
-
Technical Disclosure Commons. (2024). A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. Available from: [Link]
-
Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 332-359. Available from: [Link]
-
Moro, A. V., et al. (2011). [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Available from: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]
-
LibreTexts Chemistry. Absolute and Relative Configurations. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
ResearchGate. (2014). (5R)-5-[(2S,5S*)-1-Methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one. Available from: [Link]
-
Brandänge, S., Leijonmarck, H., & Ölund, J. (1989). A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica, 43, 193-195. Available from: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. CHIMIA International Journal for Chemistry, 62(4), 267-273. Available from: [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. Available from: [Link]
-
Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available from: [Link]
-
LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
